molecular formula C22H19N3O6S2 B13800359 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B13800359
M. Wt: 485.5 g/mol
InChI Key: NMTBKIGUPAQXOZ-UHFFFAOYSA-N
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Description

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound with the molecular formula C22H19N7O7S2. It is known for its vibrant color properties and is often used in the synthesis of azo dyes . This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

The synthesis of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid typically involves a multi-step process. One common method includes the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid followed by coupling with 4-aminophenylamine . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid involves its ability to form stable azo bonds, which are responsible for its color properties. The compound interacts with molecular targets through its functional groups, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and the formation of stable intermediates during reactions .

Comparison with Similar Compounds

Similar compounds to 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid include other azo dyes such as:

The uniqueness of this compound lies in its specific functional groups and the stability of its azo bonds, which make it particularly useful in applications requiring stable and vibrant dyes .

Properties

Molecular Formula

C22H19N3O6S2

Molecular Weight

485.5 g/mol

IUPAC Name

4-amino-3,6-bis(4-aminophenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H19N3O6S2/c23-15-5-1-12(2-6-15)17-11-18-14(9-19(17)32(26,27)28)10-20(33(29,30)31)21(22(18)25)13-3-7-16(24)8-4-13/h1-11H,23-25H2,(H,26,27,28)(H,29,30,31)

InChI Key

NMTBKIGUPAQXOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=C(C(=C(C3=C2)N)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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